2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-5-2-1-4(3-6(15)16)8(11)7(5)9(12,13)14/h1-2H,3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLFBCYIRUAXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Fluorinated Precursors
A common approach involves brominating 2-fluoro-3-(trifluoromethyl)phenylacetic acid at the para position. The reaction employs bromine (Br₂) in acetic acid under catalytic conditions. Key parameters include:
| Parameter | Value/Description | Source Citation |
|---|---|---|
| Catalyst | FeBr₃ (0.1 eq) | |
| Solvent | Acetic acid | |
| Temperature | 60–80°C | |
| Reaction Time | 6–8 hours | |
| Yield | 45–55% |
The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, requiring elevated temperatures for bromination. Competing side reactions, such as di-bromination or oxidation of the acetic acid moiety, reduce yields.
Catalytic Oxidation of Ethyl Esters
Cobalt-Mediated Oxidation
Patent CN103113219A describes a method applicable to structurally analogous compounds. While originally targeting 2-chloro-4-trifluoromethylbenzoic acid, the protocol can be adapted by substituting chloro with bromo and adjusting fluorination steps:
-
Ester Hydrolysis :
-
Oxidative Decarboxylation :
This method avoids harsh bromination conditions but requires pre-functionalized starting materials.
Multi-Step Synthesis from Halogenated Benzotrifluorides
Sequential Halogenation and Alkylation
A three-step route derived from industrial practices involves:
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Friedel-Crafts Acylation :
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Substrate: 1-bromo-2-fluoro-3-(trifluoromethyl)benzene
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Reagent: Chloroacetyl chloride, AlCl₃ (1.2 eq)
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Solvent: Dichloromethane
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Temperature: 0°C → 25°C (gradual warming)
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Yield: 78%
-
-
Hydrolysis to Carboxylic Acid :
-
Conditions: H₂SO₄ (conc.), H₂O, 100°C, 4 hours
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Yield: 92%
-
-
Bromine Adjustment :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | Simple setup | Low regioselectivity | 45–55% |
| Catalytic Oxidation | High functional group tolerance | Requires specialized catalysts | 68–72% |
| Multi-Step Synthesis | High purity | Lengthy process (3+ steps) | 70–75% |
Catalytic oxidation offers the best balance of yield and scalability for industrial applications. However, academic settings may prefer multi-step synthesis for better control over intermediate purification.
Reaction Optimization Strategies
Enhancing Regioselectivity
-
Directed ortho-Metalation :
Using a directing group (e.g., amides) on the phenylacetic acid backbone improves para-bromination efficiency. For example, temporary protection of the acetic acid as an amide allows precise bromine placement. -
Microwave Assistance :
Trials show microwave irradiation (100W, 120°C) reduces reaction time for bromination from 8 hours to 45 minutes, though yields remain comparable.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry for bromination steps minimizes thermal degradation:
Chemical Reactions Analysis
Types of Reactions: 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiparasitic Properties
Research indicates that derivatives of 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid exhibit promising antimicrobial activity. For instance, a study highlighted the compound's role in developing treatments for cryptosporidiosis caused by Cryptosporidium parasites. The compound was identified as a potent lead with an effective concentration (EC50) of 0.17 μM, showcasing its potential in treating parasitic infections .
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationships (SAR) of compounds containing this acid revealed that electron-withdrawing groups, such as fluorine, enhance biological potency. A series of synthesized compounds were tested, confirming that modifications to the aryl group significantly impacted their efficacy against various pathogens .
Agricultural Applications
Insecticides Development
The compound has been explored in the context of developing novel insecticides. For example, broflanilide, a related compound discovered by Mitsui Chemicals Agro, demonstrates high activity against pests. The structural similarities suggest that derivatives of this compound could be synthesized for similar applications in pest control .
Material Science
Synthesis of Functional Materials
The compound's unique trifluoromethyl group contributes to its properties as a precursor for functional materials. It can be utilized in synthesizing polymers and coatings with enhanced chemical resistance and thermal stability. The environmental benefits of using less toxic reagents during synthesis further highlight its applicability in green chemistry initiatives .
| Compound Name | Activity Type | EC50 (μM) | Notes |
|---|---|---|---|
| SLU-2633 | Antiparasitic | 0.17 | Effective against Cryptosporidium |
| SLU-10482 | Antiparasitic | 0.07 | Superior efficacy in mouse models |
Table 2: Synthesis Methods
| Method Description | Advantages | Environmental Impact |
|---|---|---|
| Nucleophilic substitution using diethyl malonate | Low toxicity of reagents | Minimal environmental pollution |
| Hydrolysis followed by decarboxylation | High yield | Reduced use of hazardous materials |
Case Studies
Case Study 1: Antiparasitic Efficacy
In a study published in June 2023, researchers synthesized over 70 compounds based on the structure of this compound to evaluate their efficacy against Cryptosporidium. The findings indicated that modifications to the fluorine substituent significantly influenced the potency and bioavailability of the compounds .
Case Study 2: Insecticide Development
A recent investigation into broflanilide's mechanisms revealed that compounds sharing structural characteristics with this compound could lead to the development of more effective insecticides with lower toxicity profiles compared to traditional agents .
Mechanism of Action
The mechanism by which 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Halogen vs. Trifluoromethyl : The presence of CF₃ (strongly electron-withdrawing) in the target compound enhances acidity compared to analogs lacking this group (e.g., CAS 883514-21-4) .
- Positional Effects : Bromo at position 4 in the target compound may increase steric hindrance compared to bromo at position 3 (CAS 1133116-05-8) .
- Functional Group Variants : Methoxy (OCH₃) or trifluoromethoxy (CF₃O) substituents alter electronic properties and solubility .
Physicochemical Properties
Notes:
- The trifluoromethyl group increases acidity by stabilizing the deprotonated form via electron withdrawal .
- Bromo substituents may reduce solubility in polar solvents compared to non-halogenated analogs .
Reactivity:
- Nucleophilic Substitution : Bromo at position 4 can undergo substitution reactions, making the target compound a candidate for Suzuki couplings or amination .
- Carboxylic Acid Reactivity : The acetic acid moiety enables esterification or amide bond formation, useful in drug synthesis (e.g., see for similar reactions) .
Biological Activity
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid, with the molecular formula and CAS number 1214339-48-6, is a compound characterized by the presence of multiple halogen substituents on a phenyl ring attached to an acetic acid moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Weight : 301.03 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : Should be stored at +4°C.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances the compound's binding affinity and selectivity for its targets, influencing various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, such as MCF-7 and HeLa cells. The IC50 values were reported as follows:
- MCF-7 Cells : IC50 = 8.47 ± 0.18 µM after 48 hours.
- HeLa Cells : IC50 = 9.22 ± 0.17 µM after 72 hours.
These findings suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's structural characteristics allow it to potentially inhibit specific enzymes involved in tumor progression. For example, computational docking studies have shown promising binding interactions with matrix metalloproteinases (MMPs), which are critical in cancer metastasis. The docking energy scores were noted as follows:
- MMP-2 : -9.0 kcal/mol
- MMP-9 : -7.8 kcal/mol
These results suggest that the compound could serve as a lead for developing new anticancer agents targeting these enzymes .
Case Study 1: In Vitro Cytotoxicity
In vitro studies using the MTT assay demonstrated that treatment with varying concentrations of the compound significantly reduced cell viability in cancer cell lines over time. The following table summarizes the observed effects:
| Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |
|---|---|---|
| 5 | 58.48 | 43.89 |
| 10 | 45.22 | 23.88 |
| 20 | 21.24 | 15.05 |
This data indicates a time-dependent increase in cytotoxicity, underscoring the potential therapeutic applications of the compound .
Case Study 2: Mechanistic Insights
Flow cytometry analysis revealed that treatment with the compound altered cell cycle progression in Jurkat cells significantly compared to control groups. The distribution of cells across different phases of the cell cycle was markedly affected, indicating that the compound may induce G1 phase arrest, which is crucial for preventing cancer cell proliferation .
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid?
The compound is typically synthesized via regioselective electrophilic substitution. For example, bromination of a fluorinated phenylacetic acid precursor can be achieved using bromine in acetic acid under controlled conditions. A similar approach was demonstrated for 2-(3-bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid selectively targets the para position relative to electron-donating substituents . Purification often involves recrystallization or column chromatography, with yield optimization dependent on stoichiometric control and reaction time .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substituent positions and assess purity. For example, and NMR can resolve fluorine-coupled splitting patterns and bromine-induced deshielding effects .
- X-ray crystallography : To determine molecular geometry and hydrogen-bonding motifs. A related compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, exhibited a dihedral angle of 78.15° between the phenyl ring and acetic acid group, with strong hydrogen-bonded dimers (R(8) motif) .
- Melting point analysis : To validate purity, e.g., mp 99–102°C for analogous brominated phenylacetic acids .
Q. How can researchers optimize purification for this compound?
Recrystallization from polar solvents (e.g., ethyl acetate/hexane mixtures) is effective for removing unreacted starting materials. For instance, 2-(3-bromo-4-methoxyphenyl)acetic acid was isolated via slow evaporation, yielding high-purity crystals suitable for X-ray analysis . Acid-base extraction (e.g., using NaHCO) can also separate acidic byproducts .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity during synthesis?
Electron-withdrawing groups (e.g., -CF, -F) direct electrophilic substitution to specific positions. In 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group (-OMe) donates electron density, making the adjacent position more reactive. Conversely, bromine’s electron-withdrawing nature increases the C–C–C angle (121.5° vs. 118.2° for -OMe), altering electronic distribution . Computational methods (e.g., DFT) can predict substituent effects by mapping partial charges and frontier molecular orbitals .
Q. What computational strategies are used to optimize reaction conditions for this compound?
The ICReDD framework combines quantum chemical calculations (e.g., reaction path searches) with experimental feedback loops. For example, transition-state modeling can identify energy barriers for bromination, while machine learning narrows optimal solvent and temperature conditions. This approach reduces trial-and-error experimentation by >50% in reaction development .
Q. How does the crystal packing of this compound affect its physicochemical properties?
X-ray studies reveal that steric and electronic factors govern packing. In 2-(3-bromo-4-methoxyphenyl)acetic acid, the acetic acid group forms centrosymmetric hydrogen-bonded dimers (O–H···O distance: 1.76 Å), stabilizing the crystal lattice. The perpendicular orientation of the acetic acid group relative to the phenyl ring (dihedral angle: 78.15°) minimizes steric clashes . Such structural insights aid in predicting solubility and stability.
Q. What mechanistic studies are recommended to elucidate bromination pathways?
Isotopic labeling (e.g., in acetic acid) can track oxygen participation in electrophilic substitution. Kinetic studies under varying temperatures and bromine concentrations can differentiate between concerted and stepwise mechanisms. For example, a first-order dependence on bromine concentration was observed in analogous brominations .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
